molecular formula C9H9ClINO B8173736 2-Chloro-N-ethyl-6-iodobenzamide

2-Chloro-N-ethyl-6-iodobenzamide

Cat. No.: B8173736
M. Wt: 309.53 g/mol
InChI Key: MWJOEQVLTYEWFW-UHFFFAOYSA-N
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Description

2-Chloro-N-ethyl-6-iodobenzamide is an organic compound with the molecular formula C9H9ClINO It is a derivative of benzamide, featuring both chloro and iodo substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-ethyl-6-iodobenzamide typically involves the following steps:

    Nitration: The starting material, 2-chlorobenzamide, undergoes nitration to introduce a nitro group at the 6-position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

    Iodination: The amino group is converted to an iodo group through a Sandmeyer reaction, which involves the use of sodium nitrite and potassium iodide.

    Ethylation: Finally, the amide nitrogen is ethylated using ethyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or continuous flow reactors: for nitration and reduction steps.

    Efficient separation and purification techniques: such as crystallization and distillation to ensure high purity of the final product.

    Stringent quality control measures: to monitor the reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-ethyl-6-iodobenzamide undergoes various types of chemical reactions, including:

    Nucleophilic substitution: The chloro and iodo groups can be replaced by other nucleophiles.

    Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions.

    Coupling reactions: It can participate in coupling reactions such as Suzuki or Sonogashira coupling.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium methoxide or potassium thiolate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling reactions: Palladium catalysts and bases like potassium carbonate in solvents such as tetrahydrofuran.

Major Products

    Substitution reactions: Products with different substituents replacing the chloro or iodo groups.

    Oxidation products: Compounds with oxidized functional groups.

    Reduction products: Compounds with reduced functional groups.

    Coupling products: Biaryl or alkyne derivatives.

Scientific Research Applications

2-Chloro-N-ethyl-6-iodobenzamide has several scientific research applications:

    Medicinal chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents.

    Organic synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Biological studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Material science: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-N-ethyl-6-iodobenzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The chloro and iodo substituents can influence the compound’s binding affinity and specificity towards these targets. The ethyl group on the amide nitrogen can also affect the compound’s pharmacokinetic properties, such as solubility and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-N-ethylbenzamide: Lacks the iodo substituent, which may affect its reactivity and biological activity.

    2-Iodo-N-ethylbenzamide: Lacks the chloro substituent, which can influence its chemical properties.

    2-Chloro-6-iodobenzamide: Lacks the ethyl group on the amide nitrogen, potentially altering its pharmacokinetic properties.

Uniqueness

2-Chloro-N-ethyl-6-iodobenzamide is unique due to the presence of both chloro and iodo substituents on the benzene ring, along with an ethyl group on the amide nitrogen. This combination of substituents can significantly influence its chemical reactivity, biological activity, and pharmacokinetic properties, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

2-chloro-N-ethyl-6-iodobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClINO/c1-2-12-9(13)8-6(10)4-3-5-7(8)11/h3-5H,2H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWJOEQVLTYEWFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(C=CC=C1I)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClINO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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